[4-(2-Methoxyethanesulfonyl)phenyl]methanamine hydrochloride
Description
[4-(2-Methoxyethanesulfonyl)phenyl]methanamine hydrochloride is a substituted benzylamine derivative characterized by a phenyl ring bearing a methanamine group (-CH₂NH₂) and a 2-methoxyethanesulfonyl (-SO₂-CH₂CH₂-OCH₃) substituent at the para position. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
[4-(2-methoxyethylsulfonyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S.ClH/c1-14-6-7-15(12,13)10-4-2-9(8-11)3-5-10;/h2-5H,6-8,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMLISSSDXTWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=C(C=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Methoxyethanesulfonyl)phenyl]methanamine hydrochloride typically involves the reaction of 4-(2-methoxyethanesulfonyl)phenylmethanamine with hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, [4-(2-Methoxyethanesulfonyl)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways .
Biology: In biological research, this compound is used to investigate cellular processes and interactions. It may serve as a probe or a reagent in biochemical assays to study enzyme activities or protein functions .
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may be studied for its effects on specific biological targets and pathways, contributing to the development of new drugs or treatments .
Industry: Industrially, the compound is used in the production of various chemical products. It may be involved in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals .
Mechanism of Action
The mechanism of action of [4-(2-Methoxyethanesulfonyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes or receptors, altering their activities and influencing cellular processes .
Comparison with Similar Compounds
Substituent Variations: Sulfonyl vs. Sulfinyl vs. Thioether Groups
The sulfonyl group (-SO₂-) in the target compound contrasts with sulfinyl (-SO-) and thioether (-S-) substituents in analogs, which influence electronic properties and reactivity:
- Sulfonyl Derivatives :
- [4-(Ethanesulfonyl)phenyl]methanamine hydrochloride (CAS 98959-89-8): Exhibits a simpler ethanesulfonyl group, with a molecular weight (MW) of ~223.67 g/mol. This compound is used in organic synthesis and as a pharmaceutical intermediate .
- [4-(Ethanesulfonyl)-3-fluorophenyl]methanamine hydrochloride (CAS 1803611-51-9): Incorporates a fluorine atom ortho to the sulfonyl group, increasing MW to 253.72 g/mol. Fluorination enhances metabolic stability in drug design .
- Sulfinyl Derivatives :
Heterocyclic and Aromatic Modifications
- Tetrazine-Containing Analogs :
- [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine Hydrochloride (CAS 1345866-68-3, MW 223.67 g/mol): The tetrazine ring enables bioorthogonal click chemistry, widely used in bioconjugation and imaging .
- [4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanaminium chloride (CAS 1345955-28-3): Methyl substitution on the tetrazine ring modulates reaction kinetics in ligation studies .
Solubility and Pharmacological Relevance
- Solubility Trends: Compounds with polar sulfonyl groups (e.g., [4-(Ethanesulfonyl)phenyl]methanamine hydrochloride) exhibit higher solubility in methanol and DMSO compared to thioether analogs . Tetrazine derivatives show moderate aqueous solubility due to their zwitterionic nature, critical for in vivo applications .
- Pharmacological Applications :
Data Table: Key Properties of Selected Compounds
Biological Activity
[4-(2-Methoxyethanesulfonyl)phenyl]methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H15ClNO3S
- Molecular Weight : 253.75 g/mol
- CAS Number : 1416711-59-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to function as an inhibitor of specific enzymes and receptors, influencing pathways associated with inflammation, cancer progression, and microbial resistance.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains. The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.
- Anticancer Properties : The compound has been evaluated for its anticancer effects in various cancer cell lines. It appears to induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | High | Inhibition of cell wall synthesis |
| Anticancer | Moderate | Induction of apoptosis |
| Anti-inflammatory | Moderate | Inhibition of cytokine production |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent .
- Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound led to a significant reduction in cell viability and increased markers for apoptosis, indicating its potential as an anticancer therapeutic .
- Inflammation Models : In animal models of acute inflammation, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical scores, highlighting its anti-inflammatory properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
